

"developing an analytical method for 5-Methyl-2-nitrobenzene-1,3-diol"

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Compound of Interest

Compound Name: 5-Methyl-2-nitrobenzene-1,3-diol

CAS No.: 16533-36-1

Cat. No.: B091431

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An In-depth Guide to the Development and Validation of a Quantitative Analytical Method for 5-Methyl-2-nitrobenzene-1,3-diol

This comprehensive guide provides a detailed framework for the development and validation of a robust analytical method for the quantification of **5-Methyl-2-nitrobenzene-1,3-diol**. This document is intended for researchers, scientists, and professionals in the drug development and chemical analysis fields. The methodologies presented herein are grounded in established analytical principles for nitroaromatic compounds and have been structured to ensure scientific integrity and reproducibility.

Introduction and Analytical Rationale

5-Methyl-2-nitrobenzene-1,3-diol, a substituted nitroaromatic compound, presents a unique analytical challenge due to its combination of a nitro group, a hydroxylated benzene ring, and a methyl substituent. The presence of these functional groups dictates its physicochemical properties and, consequently, the optimal approach for its quantification. The analytical method detailed below has been developed with a focus on high-performance liquid chromatography

(HPLC) coupled with ultra-violet (UV) detection, a technique that offers a balance of selectivity, sensitivity, and accessibility for this class of compounds.

The structural features of **5-Methyl-2-nitrobenzene-1,3-diol**, particularly the presence of the nitro group and the phenolic hydroxyl groups, make it a chromophoric molecule, readily detectable by UV-Vis spectrophotometry. The hydroxyl groups also introduce pH-dependent ionization, a critical factor in chromatographic separation. This guide will walk through the logical, step-by-step process of method development, from understanding the analyte's properties to establishing a fully validated, routine analytical procedure.

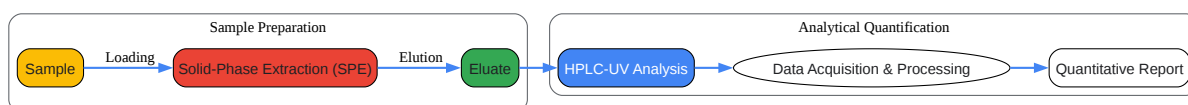
Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's properties is paramount for developing a successful analytical method. While experimental data for **5-Methyl-2-nitrobenzene-1,3-diol** (CAS No: 16533-36-1) is not extensively available, its properties can be reliably inferred from structurally similar compounds.[\[1\]](#)

| Property | Predicted/Estimated Value | Rationale and Impact on Analytical Method |
|---------------------------------------|--|---|
| Molecular Formula | C ₇ H ₇ NO ₄ | - |
| Molecular Weight | 169.14 g/mol | Essential for preparing standard solutions of known concentration. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and ethanol.[2] | Dictates the choice of solvent for standard preparation and the composition of the HPLC mobile phase. |
| pKa | Estimated to be in the range of 7-9 for the diol functional groups. | The pH of the HPLC mobile phase will significantly impact the analyte's retention time. At a pH below the pKa, the analyte will be in its neutral form and more retained on a reversed-phase column. |
| UV-Vis Absorbance (λ _{max}) | Predicted to be in the range of 270-290 nm and a weaker band around 340-360 nm. | The nitro group and the phenolic ring create a conjugated system that absorbs UV light. The primary absorbance maximum is expected in the shorter wavelength UV region, with a potential secondary, weaker absorbance at a longer wavelength, characteristic of nitroaromatic compounds.[3][4] This informs the selection of the detection wavelength for HPLC-UV analysis. |

Experimental Workflow Overview

The overall analytical workflow is designed to be robust and reproducible. It encompasses sample preparation through Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by quantitative analysis using a validated HPLC-UV method.



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A high-level overview of the analytical workflow.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices, such as environmental water samples or biological fluids, an SPE step is crucial for removing interfering substances and concentrating the analyte. A polymeric reversed-phase sorbent is recommended for its ability to retain polar and non-polar compounds.

Materials:

- SPE cartridges (e.g., Agilent Bond Elut Plexa or similar polymeric sorbent, 200 mg)[5]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized water
- SPE vacuum manifold

Protocol:

- **Cartridge Conditioning:** Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
- **Sample Loading:** Load 100 mL of the aqueous sample onto the conditioned cartridge at a flow rate of approximately 2-5 mL/min.
- **Washing:** Wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.
- **Drying:** Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
- **Elution:** Elute the retained **5-Methyl-2-nitrobenzene-1,3-diol** with two 2.5 mL aliquots of a 1:1 (v/v) mixture of acetonitrile and methanol.[6]
- **Final Preparation:** Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the HPLC mobile phase. The sample is now ready for injection.

HPLC-UV Analysis

This protocol outlines the conditions for the separation and quantification of **5-Methyl-2-nitrobenzene-1,3-diol**.

Instrumentation and Conditions:

| Parameter | Recommended Setting | Justification |
|--------------------|---|--|
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector. | Provides the necessary components for reproducible chromatographic separation and detection. |
| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) | C18 columns offer excellent retention and separation for a wide range of organic molecules, including nitrophenols.[6] |
| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile | The use of a buffer is critical to control the ionization of the diol groups. Formic acid will maintain a low pH, ensuring the analyte is in its neutral, more retained form. Acetonitrile is a common organic modifier providing good peak shape for nitrophenols.[5] |
| Gradient Elution | 0-2 min: 20% B 2-10 min: 20% to 80% B 10-12 min: 80% B 12-13 min: 80% to 20% B 13-15 min: 20% B | A gradient elution is recommended to ensure adequate separation from any potential impurities and to elute the analyte with a good peak shape in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures |

reproducible retention times.

Injection Volume

10 μ L

A typical injection volume for standard HPLC analysis.

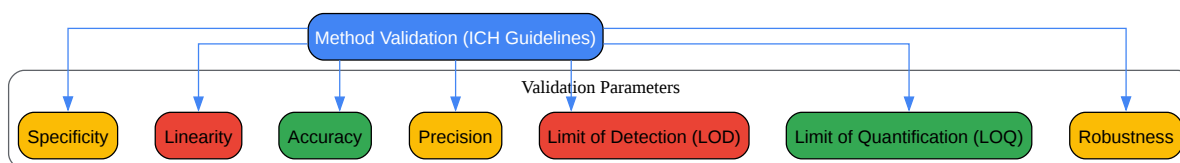
Detection Wavelength

280 nm

Based on the predicted UV-Vis absorbance maximum for nitroaromatic compounds with hydroxyl substituents. A secondary wavelength of 350 nm can also be monitored for confirmation.[3]

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[7]



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Key parameters for HPLC method validation.

Validation Protocol

| Parameter | Experimental Protocol | Acceptance Criteria |
|--|--|---|
| Specificity | Analyze a blank matrix, a matrix spiked with the analyte, and the analyte standard. | The peak for 5-Methyl-2-nitrobenzene-1,3-diol should be well-resolved from any matrix components or impurities. |
| Linearity | Prepare a series of at least five concentrations of the analyte (e.g., 1-100 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis. | Correlation coefficient (r^2) \geq 0.999. |
| Accuracy | Analyze samples of a known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery. | The mean recovery should be within 98-102%. ^[7] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. Intermediate Precision (Inter-day): Analyze six replicate samples on different days, with different analysts, and/or on different instruments. | The relative standard deviation (RSD) should be \leq 2%. ^[7] |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | Determine based on the signal-to-noise ratio (S/N) of the detector response. LOD is typically S/N = 3, and LOQ is S/N = 10. | The LOD and LOQ should be appropriate for the intended application of the method. |
| Robustness | Intentionally vary chromatographic parameters | The system suitability parameters (e.g., retention |

such as mobile phase composition ($\pm 2\%$), column temperature ($\pm 5\text{ }^\circ\text{C}$), and flow rate ($\pm 0.1\text{ mL/min}$). time, peak area, tailing factor) should remain within acceptable limits.

Data Interpretation and System Suitability

Prior to each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

System Suitability Parameters:

| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of replicate injections | $\leq 2.0\%$ for peak area and retention time |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development and validation of an analytical method for **5-Methyl-2-nitrobenzene-1,3-diol**. By leveraging an understanding of the analyte's physicochemical properties and employing established chromatographic principles, a robust and reliable HPLC-UV method can be implemented for routine analysis in research and quality control environments. The detailed validation procedure ensures that the method is fit for its intended purpose and generates data of high quality and integrity.

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